

# Br-PEG9-C2-NHBoc molecular weight and formula

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## Compound of Interest

Compound Name: *Br-PEG9-C2-NHBoc*

Cat. No.: *B11937469*

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## In-Depth Technical Guide: Br-PEG9-C2-NHBoc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of **Br-PEG9-C2-NHBoc**, a hetero-bifunctional linker critical in the development of advanced therapeutic modalities.

## Core Molecular Data

The fundamental chemical properties of **Br-PEG9-C2-NHBoc** are summarized below. This molecule is instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs), serving as a flexible spacer to connect a target protein ligand with an E3 ligase ligand.

Property	Value
Molecular Formula	C <sub>25</sub> H <sub>50</sub> BrNO <sub>11</sub>
Molecular Weight	632.57 g/mol
Structure	Br-(CH <sub>2</sub> CH <sub>2</sub> O) <sub>9</sub> -CH <sub>2</sub> CH <sub>2</sub> -NH-Boc
Description	A polyethylene glycol (PEG)-based PROTAC linker with a terminal bromine atom and a Boc-protected amine. <sup>[1]</sup>

# Application in PROTAC Synthesis: Experimental Protocols

**Br-PEG9-C2-NHBoc** is a key reagent in the modular synthesis of PROTACs. The bromo and Boc-protected amine termini allow for the sequential and controlled conjugation of a target protein binder and an E3 ligase ligand. Below are detailed, representative protocols for the synthesis of a PROTAC using a similar bromo-PEG-Boc linker.

## Protocol 1: Conjugation of the Linker to a Protein of Interest (POI) Ligand

This procedure details the nucleophilic substitution reaction between a POI ligand (containing a reactive nucleophile, such as a phenol or amine) and the bromo-terminus of the PEG linker.

Materials:

- POI ligand with a nucleophilic functional group (e.g., hydroxyl or amino group)
- **Br-PEG9-C2-NHBoc**
- Anhydrous N,N-Dimethylformamide (DMF)
- Potassium carbonate ( $K_2CO_3$ ) or a suitable non-nucleophilic base
- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate ( $Na_2SO_4$ )
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.

- Add potassium carbonate (2.0-3.0 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.
- Add a solution of **Br-PEG9-C2-NHBoc** (1.1-1.5 equivalents) in anhydrous DMF to the reaction mixture.
- Heat the reaction mixture to a temperature between 50-70 °C and stir for 12-24 hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.
- Wash the organic layer sequentially with water and brine to remove DMF and inorganic salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the resulting crude product by flash column chromatography on silica gel to obtain the POI-PEG-NHBoc conjugate.

## Protocol 2: Deprotection of the Boc Group

This step involves the removal of the tert-Butoxycarbonyl (Boc) protecting group to expose the terminal amine for subsequent conjugation.

Materials:

- POI-PEG-NHBoc conjugate from Protocol 1
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)

Procedure:

- Dissolve the POI-PEG-NHBoc conjugate (1.0 equivalent) in dichloromethane.

- Add trifluoroacetic acid (typically 20-50% v/v in DCM) to the solution at 0 °C.
- Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
- The resulting amine salt (POI-PEG-NH<sub>2</sub>) is often used in the next step without further purification.

## Protocol 3: Coupling of the E3 Ligase Ligand

The final step is the amide bond formation between the deprotected amine of the POI-PEG conjugate and a carboxylic acid-functionalized E3 ligase ligand.

Materials:

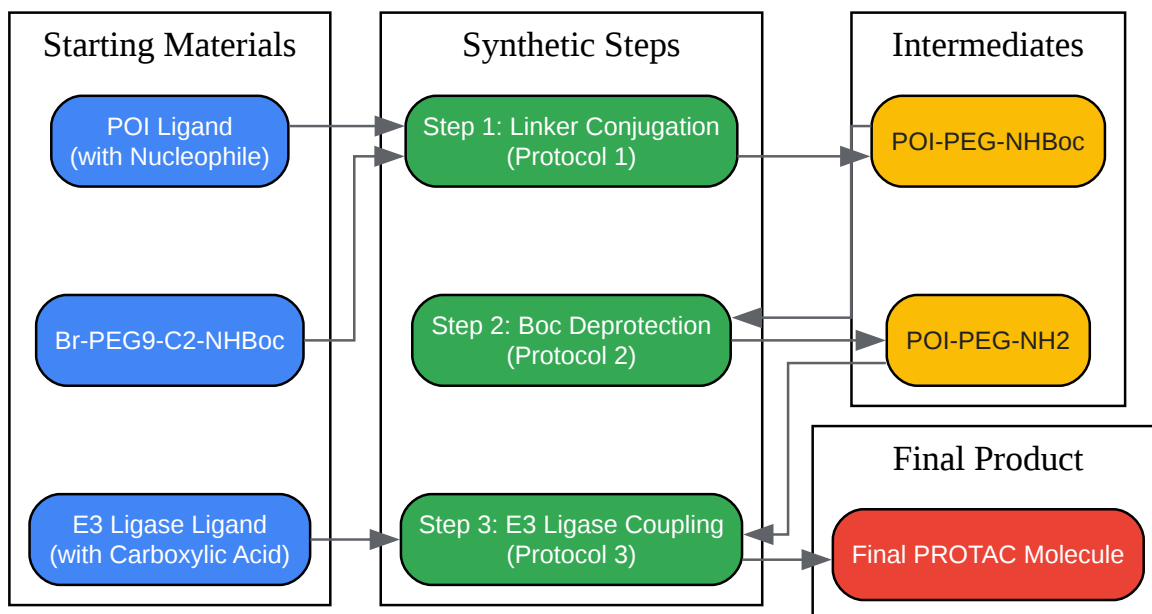
- POI-PEG-NH<sub>2</sub> from Protocol 2
- E3 ligase ligand with a carboxylic acid functional group (e.g., Pomalidomide derivative)
- Anhydrous N,N-Dimethylformamide (DMF)
- Peptide coupling reagent (e.g., HATU, HBTU)
- Non-nucleophilic base (e.g., DIPEA)
- Ethyl acetate
- 5% Lithium chloride (LiCl) solution (aqueous)
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution (aqueous)
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel or preparative HPLC for purification

#### Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
- Add the peptide coupling reagent (1.1-1.2 equivalents) and DIPEA (2.0-3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
- Add a solution of the POI-PEG-NH<sub>2</sub> (amine salt, approximately 1.1 equivalents) in anhydrous DMF to the reaction mixture.
- Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate.
- Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the final PROTAC molecule by flash column chromatography or preparative HPLC.

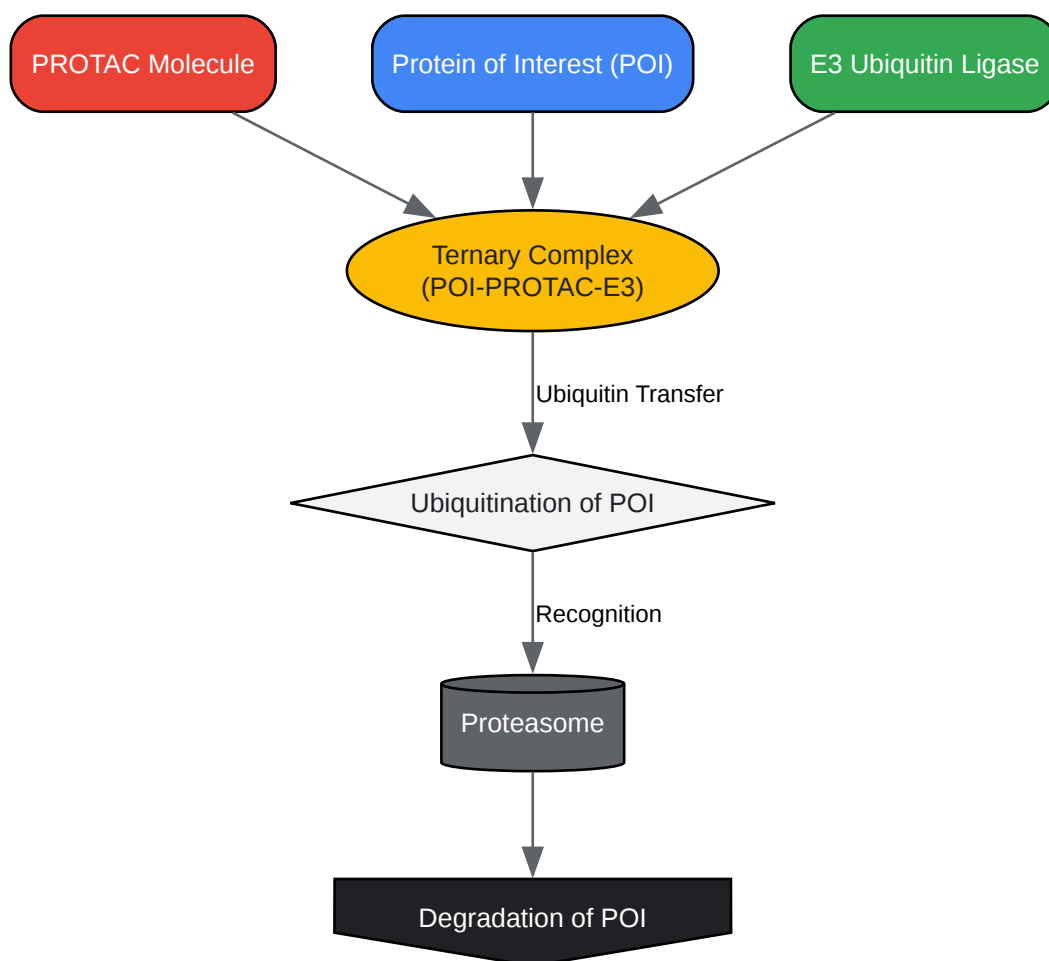
## Visualizing the Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for PROTAC synthesis and the general mechanism of action for targeted protein degradation.



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Caption: Synthetic workflow for a PROTAC molecule.



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Caption: Mechanism of targeted protein degradation.

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## References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
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